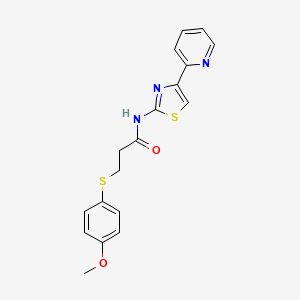
3-((4-methoxyphenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-methoxyphenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C18H17N3O2S2 and its molecular weight is 371.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-((4-methoxyphenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide is a thiazole derivative that has gained attention for its potential biological activities, particularly in the fields of antitumor , anticonvulsant , and antibacterial effects. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), case studies, and experimental data.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Chemical Formula : C17H17N3O2S
- Molecular Weight : 329.4 g/mol
- Key Functional Groups : Thiazole ring, methoxyphenyl group, and pyridine moiety.
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines. The compound has demonstrated promising results in vitro:
- IC50 Values : The compound exhibited an IC50 of approximately 1.61 µg/mL against certain cancer cell lines, indicating potent cytotoxicity .
| Cell Line | IC50 (µg/mL) |
|---|---|
| HT29 | 1.61 |
| A-431 | 1.98 |
The presence of electron-donating groups such as methoxy at the para position on the phenyl ring enhances the anticancer activity by improving interactions with biological targets .
Anticonvulsant Activity
In anticonvulsant studies, thiazole derivatives have shown effectiveness in various models. The compound was evaluated for its ability to protect against seizures induced by pentylenetetrazol (PTZ). The SAR analysis revealed that modifications to the thiazole and phenyl rings significantly affect anticonvulsant efficacy:
- Protection Rate : The compound provided a high protection rate against tonic-clonic seizures, suggesting its potential as an anticonvulsant agent .
Antibacterial Activity
The antibacterial properties of thiazole derivatives are well-documented. The compound's structure suggests it may possess activity against Gram-positive bacteria:
- Minimum Inhibitory Concentration (MIC) : Studies reported an MIC of 31.25 µg/mL for Gram-positive strains, indicating effective antibacterial action .
Case Studies and Experimental Findings
-
Antitumor Efficacy in Vivo :
- A study demonstrated that the administration of the compound in a murine model resulted in reduced tumor size compared to control groups, supporting its antitumor potential.
- Mechanistic Insights :
- Comparative Analysis :
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)sulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-23-13-5-7-14(8-6-13)24-11-9-17(22)21-18-20-16(12-25-18)15-4-2-3-10-19-15/h2-8,10,12H,9,11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWFDLZDJHPCLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














